molecular formula C13H17N3O2 B2810166 N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920355-10-8

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No. B2810166
CAS RN: 920355-10-8
M. Wt: 247.298
InChI Key: RFEGZSOGRMDPLH-UHFFFAOYSA-N
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Description

“N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopentyl group attached to one nitrogen atom of the oxalamide group and a 6-methylpyridin-2-yl group attached to the other nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Approaches: Research has developed novel synthetic methods for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a foundation for synthesizing a wide range of oxalamide derivatives, including potentially N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide (Mamedov et al., 2016). This method is high yielding and operationally simple, indicating a practical route for creating various oxalamide compounds for further study.

Coordination Chemistry and Material Science

  • Coordination Polymers

    Oxalamide derivatives have been used to create polymeric complexes with metals such as copper(II) chloride, leading to structures with potential applications in material science and catalysis (Piryazev et al., 2011). These complexes were characterized by X-ray diffraction, suggesting the versatility of oxalamide ligands in constructing complex metal-organic frameworks.

  • Metal Complexes and Catalysis

    The formation of vanadium and copper complexes with oxalamide derivatives suggests applications in catalysis and materials chemistry. Such compounds show interesting spectroscopic properties and potential reactivity, indicative of their utility in creating novel catalytic systems (Maass et al., 2016).

Mechanism of Action

Target of Action

The primary target of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

The compound interacts with the Methionine aminopeptidase by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in protein synthesis and regulation within the cell .

Biochemical Pathways

The inhibition of Methionine aminopeptidase could disrupt these pathways, leading to downstream effects on cell growth and function .

Pharmacokinetics

Like many small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Methionine aminopeptidase. By inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, potentially leading to effects such as slowed cell growth or altered cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of binding proteins or the individual’s metabolic rate .

Safety and Hazards

The safety and hazards associated with “N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide” are not available .

properties

IUPAC Name

N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGZSOGRMDPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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